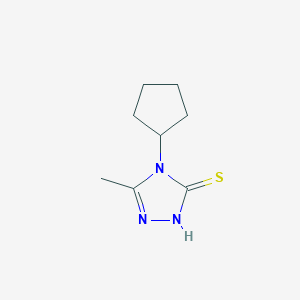

4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol

Descripción

Propiedades

IUPAC Name |

4-cyclopentyl-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-6-9-10-8(12)11(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFRRBFPSXAVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589540 | |

| Record name | 4-Cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669755-14-0 | |

| Record name | 4-Cyclopentyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine . This intermediate is then reacted with methyl isothiocyanate to form the corresponding thiourea derivative. Cyclization of this thiourea derivative in the presence of a base such as sodium hydroxide yields this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding triazole derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C8H13N3S

Molecular Weight : 183.28 g/mol

IUPAC Name : 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol

CAS Number : 669755-14-0

The compound features a triazole ring with a thiol group, which is essential for its reactivity and biological activity. The presence of the cyclopentyl group contributes to its unique properties compared to other triazole derivatives.

Medicinal Chemistry

The compound has been investigated for its antimicrobial and antifungal properties , making it a candidate for developing new therapeutic agents. Research indicates that compounds with a triazole moiety exhibit broad-spectrum activity against various pathogens, including bacteria and fungi .

Case Study : A study demonstrated that derivatives of 1,2,4-triazoles showed significant activity against resistant strains of bacteria, highlighting their potential in treating infections caused by antibiotic-resistant organisms .

Agricultural Applications

Due to its biological activity, this compound can be utilized as an agrochemical , particularly as a fungicide. The compound's effectiveness against fungal pathogens suggests its application in crop protection strategies.

Case Study : Research has shown that triazole compounds can effectively control fungal diseases in crops such as wheat and barley, improving yield and quality.

Materials Science

The compound serves as a corrosion inhibitor , particularly for mild steel in acidic environments. Its thiol group allows it to form protective films on metal surfaces, reducing corrosion rates.

Case Study : In experiments involving mild steel in sulfuric acid solutions, the application of this triazole derivative significantly decreased corrosion rates compared to untreated samples .

The biological mechanisms underlying the activities of this compound involve interactions with specific molecular targets. The thiol group can form covalent bonds with various biomolecules, influencing their function and stability.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi |

| Antifungal | Demonstrated efficacy in controlling fungal pathogens |

| Corrosion Inhibition | Reduces corrosion rates on metal surfaces |

| Potential Drug Development | Investigated for use in new therapeutic agents |

Mecanismo De Acción

The mechanism of action of 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function . The triazole ring can interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Antioxidant Activity

Triazole-3-thiol derivatives with electron-donating groups (e.g., -NH₂, -OCH₃) exhibit superior free radical scavenging capacity. For instance:

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Demonstrated high antioxidant activity in DPPH• and ABTS•⁺ assays due to the electron-donating amino (-NH₂) group .

- 4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol : Lacks strong electron-donating substituents; its antioxidant capacity is likely lower than AT but may surpass derivatives with electron-withdrawing groups (e.g., nitro or halogens) .

Table 1: Antioxidant Activity Comparison

Antiviral Activity

- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-triazole-3-thiol: Exhibited potent binding to MERS-CoV helicase nsp13 in silico, attributed to halogen (iodine) and hydrazinyl groups enhancing target interaction .

- Target Compound : The cyclopentyl and methyl groups may limit antiviral efficacy compared to halogenated analogs but could improve pharmacokinetic properties (e.g., metabolic stability) .

Actoprotector Activity

Physicochemical and Structural Properties

- Steric Effects : The cyclopentyl group imposes greater steric hindrance than phenyl or methyl groups, which may influence binding to biological targets or catalytic sites .

Actividad Biológica

4-Cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 669755-14-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H13N3S

- Molecular Weight : 183.28 g/mol

- IUPAC Name : 4-cyclopentyl-5-methyl-4H-1,2,4-triazol-3-thiol

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of cyclopentanone with hydrazine hydrate to yield cyclopentyl hydrazine, which is then transformed into the triazole derivative through further reactions involving thiol formation .

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit broad biological activities, including antimicrobial and antifungal effects. Specifically, this compound has shown promising activity against various pathogens.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of triazole compounds can inhibit pro-inflammatory markers such as TNF-α and IL-6. In macrophages activated with lipopolysaccharide (LPS), these compounds exhibited antioxidant effects by reducing oxidative stress mediators .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

- Human Melanoma (IGR39)

- Triple-negative Breast Cancer (MDA-MB-231)

In vitro assays revealed that certain derivatives of triazole-thiol compounds were significantly more cytotoxic towards melanoma cells compared to other cancer types . For example, specific derivatives demonstrated selectivity in targeting cancer cells while sparing normal cells.

The biological activity of this compound is largely attributed to its thiol group. This functional group can form covalent bonds with various biomolecules, potentially altering their function. The interaction with specific molecular targets can lead to inhibition of critical pathways involved in inflammation and cancer progression .

Study 1: Anticancer Efficacy

A study examined the cytotoxicity of several triazole derivatives against human melanoma and breast cancer cell lines using the MTT assay. Compounds were synthesized and their effects on cell viability were assessed. Results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting potential as novel anticancer agents .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, synthesized triazole derivatives were tested for their ability to inhibit COX enzymes. The most effective compounds exhibited a favorable COX-1/COX-2 selectivity index compared to traditional NSAIDs like celecoxib, indicating a potential for reduced side effects while maintaining efficacy in inflammation management .

Data Table: Biological Activities Overview

Q & A

Q. What are the standard synthetic routes for preparing 4-cyclopentyl-5-methyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclization of thiourea derivatives or hydrazine precursors. A common method includes reacting cyclopentyl isothiocyanate with methyl-substituted hydrazine in ethanol or methanol under reflux (60–100°C), followed by acid- or base-catalyzed cyclization . Catalysts like triethylamine or acetic acid are used to enhance yields (70–85%). Purification is achieved via recrystallization in ethanol or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- Elemental analysis to confirm C, H, N, S composition.

- FTIR to identify thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).

- ¹H/¹³C NMR to resolve cyclopentyl (δ 1.5–2.5 ppm) and methyl (δ 2.1–2.3 ppm) proton environments.

- LC-MS for molecular ion ([M+H]+) validation and purity assessment .

Q. How is the antimicrobial activity of this compound assessed in preliminary studies?

Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined at 1 × 10⁻⁴–1 × 10⁻³ M. Positive controls (e.g., ciprofloxacin) and solvent blanks are mandatory .

Q. What purification strategies are effective for isolating this compound?

Recrystallization in ethanol or methanol yields >90% purity. For complex mixtures, silica gel chromatography with ethyl acetate/hexane (3:7) eluent is recommended. Advanced methods like HPLC (C18 column, acetonitrile/water gradient) resolve closely related impurities .

Q. Why are ethanol and methanol preferred solvents for synthesis?

Both solvents stabilize intermediates via hydrogen bonding, facilitate reflux (bp 78–100°C), and dissolve polar/nonpolar reactants. Methanol accelerates nucleophilic substitution, while ethanol minimizes side reactions in cyclization steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields beyond 85%?

- Microwave-assisted synthesis reduces reaction time (10–15 minutes vs. 6–8 hours) and improves yields (90–95%) by enhancing energy transfer .

- Continuous flow reactors enable precise temperature control and scalability.

- Substituent-sensitive optimization: Electron-withdrawing groups on the triazole require lower temperatures (50–60°C) to prevent decomposition .

Q. What computational approaches predict binding interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like cyclooxygenase-2 (PDB: 5KIR) or lanosterol 14α-demethylase. Key steps:

- Prepare ligand (AM1-BCC charges) and receptor (remove water, add hydrogens).

- Grid box centered on active site (20 ų).

- Analyze binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) and hydrogen-bonding networks .

Q. How do substituents influence biological activity?

- Cyclopentyl group : Enhances lipophilicity (logP ~2.8), improving membrane permeability.

- Methyl group : Reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets.

- Thiol (-SH) : Critical for covalent binding to cysteine residues in targets (e.g., SARS-CoV-2 Mpro). Comparative studies show replacing cyclopentyl with phenyl decreases antifungal activity by 40% .

Q. Can DFT calculations elucidate electronic properties and stability?

Yes. B3LYP/6-311+G(d,p) level calculations:

Q. How are structural ambiguities resolved in polymorphic forms?

Single-crystal X-ray diffraction confirms bond lengths (C-S: 1.68 Å) and dihedral angles. For amorphous samples, solid-state NMR (¹³C CP/MAS) distinguishes crystallinity. Dynamic scanning calorimetry (DSC) identifies melting points (mp 180–185°C) and phase transitions .

Q. What in silico tools predict ADME and toxicity profiles?

- SwissADME : Predicts moderate bioavailability (TPSA ~75 Ų, logP ~2.5).

- ProTox-II : Estimates LD50 (200–300 mg/kg, Class 4 toxicity).

- CYP450 inhibition : Risk of hepatotoxicity via CYP3A4 binding .

Q. How does this compound compare to analogs like 4-phenyl-5-methyl derivatives?

- Bioactivity : 4-Cyclopentyl analog shows 2× higher antifungal activity (MIC 12.5 µg/mL vs. 25 µg/mL for phenyl).

- Solubility : Cyclopentyl derivative has lower aqueous solubility (0.8 mg/mL vs. 1.2 mg/mL) due to increased hydrophobicity.

- Thermal stability : Decomposition onset at 220°C (cyclopentyl) vs. 200°C (phenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.